
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorobenzene derivative. For instance, starting from 1,4-difluorobenzene, selective iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar halogenation techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired substituents.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Wirkmechanismus
The mechanism of action of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of iodine and fluorine atoms influences the electron density on the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The fluoromethyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodobenzene: Similar in structure but lacks the fluorine and fluoromethyl groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms and has a simpler structure.
Uniqueness
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is unique due to the combination of iodine, fluorine, and fluoromethyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
1-fluoro-4-(fluoromethyl)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 |
InChI-Schlüssel |
XRXBPMRRFBHUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)F)I)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


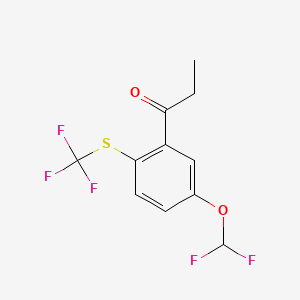
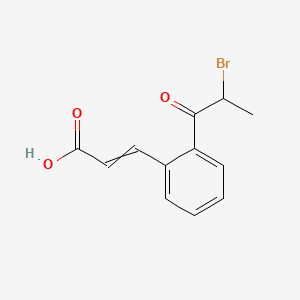
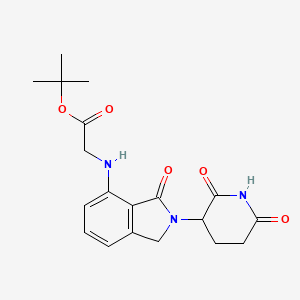

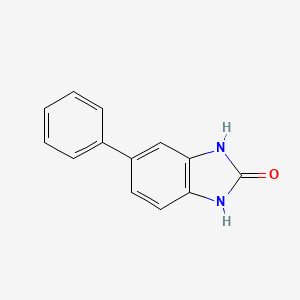
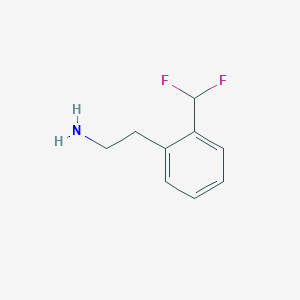


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)



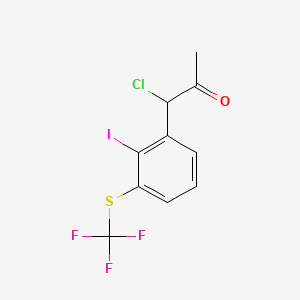
![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
